molecular formula C25H33N3O3S B2375895 (E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide CAS No. 1334377-07-9

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide

Cat. No.: B2375895
CAS No.: 1334377-07-9
M. Wt: 455.62
InChI Key: LFBCPKJGQZSRIJ-SLEBQGDGSA-N
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Description

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C25H33N3O3S and its molecular weight is 455.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The compound is involved in the synthesis of new tetracyclic structures with applications in NMR spectroscopy, as demonstrated by Bonacorso et al. (2014) in their study on the regioselective synthesis and through-space 13C–19F spin–spin coupling NMR of new tetracyclic 3-(trifluoromethyl)-spiro(chromen[4,3-c]pyrazole-4,1′-cycloalkanes) (Bonacorso et al., 2014).

  • Research by Hafez et al. (2016) highlights the compound's role in synthesizing spiro compounds with antimicrobial activities, particularly in the formation of novel thieno[3,2-d]pyrimidines (Hafez, El-Gazzar, & Zaki, 2016).

  • Bulanov et al. (2011) explored the structural properties of related oxaindane spiropyrans, emphasizing the photochromically active C(spiro)-O bond and its applications in material science (Bulanov et al., 2011).

Application in Material Science and Organic Chemistry

  • Pogosyan et al. (2020) discuss the use of similar compounds in the condensation of 1-alkylisatines, leading to the formation of spiro[chromene-4,3'-indoline] and spiro(indoline-3,4'-pyrano[3,2-h]quinoline), showcasing their potential in organic synthesis and material science (Pogosyan, Pogosyan, & Harutyunyan, 2020).

  • Dmitriev et al. (2015) describe the synthesis of novel spiro[pyrano[3,2-c]chromene-4,3′-pyrrole] derivatives, indicating the versatility of such compounds in creating complex molecular structures (Dmitriev, Silaichev, & Maslivets, 2015).

  • Sun et al. (2020) report on the synthesis of diverse polycyclic spirooxindoles, further demonstrating the wide range of applications in synthetic organic chemistry (Sun, Sun, Pan, & Yan, 2020).

Photochromic and Photophysical Applications

  • Aldoshin et al. (1998) explored the photochromic properties of annelated spiro[fluorene-chromenes], revealing potential applications in the development of photochromic materials (Aldoshin, Chuev, Filipenko, Pozzo, Lokshin, & Pèpe, 1998).

  • Silva et al. (2021) synthesized new 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] and studied their photophysical properties, indicating potential in the field of light-emitting materials (Silva et al., 2021).

Properties

IUPAC Name

1-[(E)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-(oxolan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-2-17-14-23(27-28-24(32)26-16-19-7-6-12-29-19)30-22-15-21-18(13-20(17)22)8-11-25(31-21)9-4-3-5-10-25/h13-15,19H,2-12,16H2,1H3,(H2,26,28,32)/b27-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBCPKJGQZSRIJ-SLEBQGDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC(=S)NCC2CCCO2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C/C(=N\NC(=S)NCC2CCCO2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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